molecular formula C21H30N4O5S B1238670 Acotiamide CAS No. 185106-16-5

Acotiamide

Cat. No.: B1238670
CAS No.: 185106-16-5
M. Wt: 450.6 g/mol
InChI Key: TWHZNAUBXFZMCA-UHFFFAOYSA-N
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Description

Acotiamide is a medication primarily used for the treatment of functional dyspepsia, a common gastrointestinal disorder characterized by symptoms such as postprandial fullness, upper abdominal bloating, and early satiation. It is marketed under the brand name Acofide and is known for its role as an acetylcholinesterase inhibitor .

Biochemical Analysis

Biochemical Properties

Acotiamide plays a crucial role in biochemical reactions by inhibiting the enzyme acetylcholinesterase. This inhibition prevents the breakdown of acetylcholine, a neurotransmitter that stimulates muscle contractions in the gastrointestinal tract . By increasing acetylcholine levels, this compound enhances gastrointestinal motility, which helps alleviate symptoms of functional dyspepsia . This compound interacts with muscarinic receptors in the enteric nervous system, leading to increased acetylcholine release and inhibition of acetylcholinesterase activity .

Cellular Effects

This compound influences various cellular processes, particularly in the gastrointestinal tract. It enhances gastric accommodation and accelerates gastric emptying, which are critical for proper digestion . This compound increases the release of acetylcholine, which binds to muscarinic receptors on smooth muscle cells, leading to enhanced muscle contractions and improved gastrointestinal motility . Additionally, this compound has been shown to improve dyspeptic symptoms and reduce anxiety in patients with functional dyspepsia .

Molecular Mechanism

At the molecular level, this compound exerts its effects by inhibiting acetylcholinesterase, the enzyme responsible for breaking down acetylcholine . This inhibition leads to increased acetylcholine levels, which bind to muscarinic receptors on smooth muscle cells, enhancing muscle contractions and gastrointestinal motility . This compound also acts as an antagonist on muscarinic autoreceptors in the enteric nervous system, further increasing acetylcholine release . This dual mechanism of action makes this compound effective in treating functional dyspepsia.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown stability and efficacy over time. Studies have demonstrated that this compound significantly increases gastric accommodation and accelerates gastric emptying in patients with functional dyspepsia . These effects are maintained over the course of treatment, with improvements in dyspeptic symptoms and anxiety observed after two weeks of treatment . This compound’s stability and sustained efficacy make it a promising treatment for functional dyspepsia.

Dosage Effects in Animal Models

In animal models, this compound has been shown to enhance gastric motility and improve delayed gastric emptying . The effects of this compound vary with different dosages, with higher doses leading to more pronounced improvements in gastrointestinal motility . At very high doses, this compound may cause adverse effects such as increased prolactin levels and abnormal liver function tests . These findings highlight the importance of determining the optimal dosage for therapeutic efficacy while minimizing potential side effects.

Metabolic Pathways

This compound is primarily metabolized by the enzymes UGT1A8 and UGT1A9 . These enzymes facilitate the conjugation of this compound with glucuronic acid, making it more water-soluble and easier to excrete . The majority of this compound is excreted in the feces, with a smaller portion eliminated through urine . This metabolic pathway ensures the efficient clearance of this compound from the body, reducing the risk of accumulation and toxicity.

Transport and Distribution

This compound is transported and distributed within cells and tissues through carrier-mediated processes . In the stomach, this compound is actively transported from the blood to the stomach tissue, where it exerts its effects on gastrointestinal motility . This transport mechanism ensures that this compound reaches its target site of action, enhancing its therapeutic efficacy. Additionally, this compound’s distribution is influenced by its binding to stomach tissue proteins, which helps localize the drug to the stomach .

Subcellular Localization

This compound’s subcellular localization is primarily within the smooth muscle cells of the gastrointestinal tract . It binds to muscarinic receptors on the cell surface, leading to increased acetylcholine release and enhanced muscle contractions . This compound’s localization to these specific cellular compartments is crucial for its therapeutic effects on gastrointestinal motility. Additionally, this compound’s binding to acetylcholinesterase within the cells prevents the breakdown of acetylcholine, further enhancing its efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of acotiamide involves several synthetic steps. One common method includes the reaction of 2-hydroxy-4,5-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-amino-1,3-thiazole-4-carboxamide in the presence of a base to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves the use of hydrophilic instant components to enhance the dissolution rate of the final product. The process includes micronization of this compound and the filling agent, followed by mixing with pharmaceutically acceptable excipients to form tablets .

Chemical Reactions Analysis

Types of Reactions

Acotiamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include thionyl chloride for chlorination, bases such as sodium hydroxide for deprotonation, and reducing agents like sodium borohydride for reduction reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield oxidized derivatives, while substitution reactions can lead to various substituted thiazole derivatives .

Scientific Research Applications

Acotiamide has been extensively studied for its applications in various fields:

Comparison with Similar Compounds

Acotiamide is unique among prokinetic drugs due to its specific mechanism of action and lack of affinity for serotonin or dopamine receptors. Similar compounds include:

This compound’s uniqueness lies in its selective inhibition of acetylcholinesterase and its minimal interaction with other neurotransmitter receptors, making it a safer and more targeted option for treating functional dyspepsia .

Properties

IUPAC Name

N-[2-[di(propan-2-yl)amino]ethyl]-2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O5S/c1-12(2)25(13(3)4)8-7-22-20(28)15-11-31-21(23-15)24-19(27)14-9-17(29-5)18(30-6)10-16(14)26/h9-13,26H,7-8H2,1-6H3,(H,22,28)(H,23,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWHZNAUBXFZMCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCNC(=O)C1=CSC(=N1)NC(=O)C2=CC(=C(C=C2O)OC)OC)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40870163
Record name Acotiamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40870163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185106-16-5
Record name Acotiamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=185106-16-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acotiamide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185106165
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acotiamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12482
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Acotiamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40870163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACOTIAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D42OWK5383
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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